

Application Note: ¹H NMR Spectral Analysis of Diallyl Isophthalate

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Compound of Interest

Compound Name: Diallyl isophthalate

Cat. No.: B087104

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Introduction

Diallyl isophthalate (DAIP) is a versatile monomer used in the production of thermosetting resins, which are valued for their thermal stability and electrical insulating properties. The chemical structure and purity of DAIP are critical for its polymerization performance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules like DAIP. This application note provides a detailed protocol and analysis of the ¹H NMR spectrum of **diallyl isophthalate**, intended for researchers, scientists, and professionals in drug development and material science.

Data Presentation

The ¹H NMR spectrum of **diallyl isophthalate** exhibits distinct signals corresponding to the aromatic and allyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The quantitative data, including chemical shifts, predicted multiplicities, and estimated coupling constants, are summarized in Table 1.

Table 1: ¹H NMR Spectral Data of **Diallyl Isophthalate**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Estimated Coupling Constant (J, Hz)	Integration
H-2	8.73	Singlet (s)	-	1H
H-4/H-6	8.25	Doublet of doublets (dd)	J = 7.8, 1.7	2H
H-5	7.55	Triplet (t)	J = 7.8	1H
-OCH ₂ -CH=CH ₂	6.04	Ddt	J = 17.2, 10.5, 5.4	2H
-OCH ₂ -CH=CH ₂ (trans)	5.43	Ddt	J = 17.2, 1.5, 1.5	2H
-OCH ₂ -CH=CH ₂ (cis)	5.32	Ddt	J = 10.5, 1.5, 1.5	2H
-OCH ₂ -CH=CH ₂	4.86	Dt	J = 5.4, 1.5	4H

Note: The chemical shift and multiplicity data are based on typical spectra found in the literature. Coupling constants are estimated based on known values for similar structural motifs.

Experimental Protocols

This section outlines the protocol for the preparation of a **diallyl isophthalate** sample and the acquisition of its ¹H NMR spectrum.

Sample Preparation

- Sample Weighing: Accurately weigh 5-25 mg of **diallyl isophthalate** into a clean, dry vial.[\[1\]](#)
[\[2\]](#)
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
[\[2\]](#)[\[3\]](#) CDCl₃ is a common solvent for non-polar organic compounds.

- Dissolution: Gently swirl the vial to ensure the complete dissolution of the **diallyl isophthalate**.
- Transfer: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[1][3]
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

1H NMR Spectrum Acquisition

The following are typical parameters for acquiring a 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

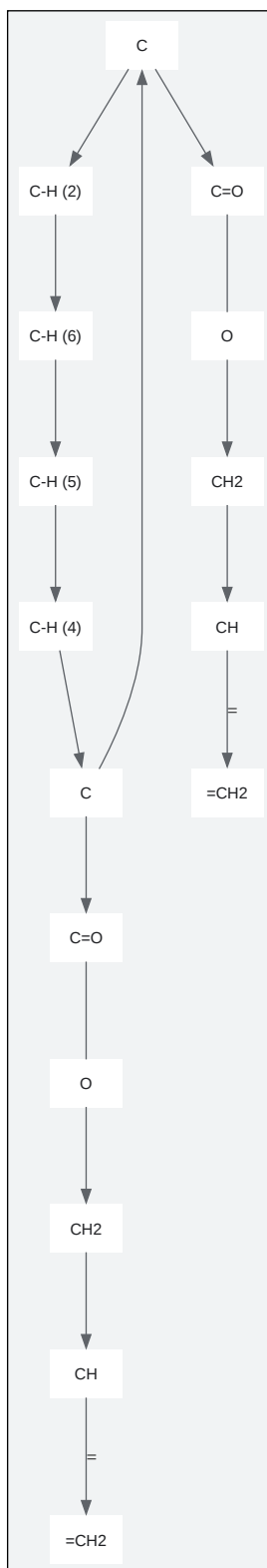
- Spectrometer Frequency: 400 MHz (or higher for better resolution)
- Solvent: CDCl₃
- Temperature: 298 K (25 °C)
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30 or zg) is typically used.[4]
- Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[5]
- Acquisition Time (AQ): Approximately 3-4 seconds.[4][5]
- Relaxation Delay (D1): 1-2 seconds.[4]
- Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range of organic molecules.
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

Visualizations

Chemical Structure and Proton Assignments

The following diagram illustrates the chemical structure of **diallyl isophthalate** with the assignment of each unique proton, corresponding to the data in Table 1.

Diallyl Isophthalate Proton Assignments



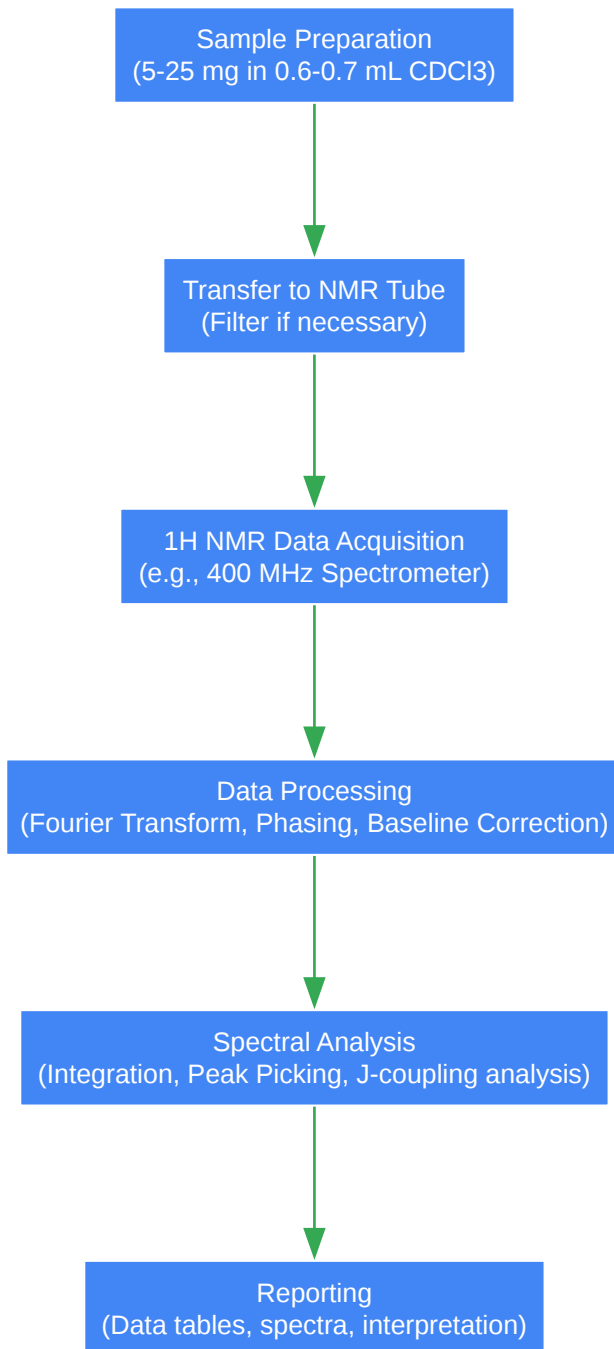
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Caption: Chemical structure of **diallyl isophthalate** with proton numbering.

Experimental Workflow

The logical flow from sample preparation to data analysis in ^1H NMR spectroscopy is depicted in the following workflow diagram.

1H NMR Analysis Workflow



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Caption: Workflow for 1H NMR spectral analysis.

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